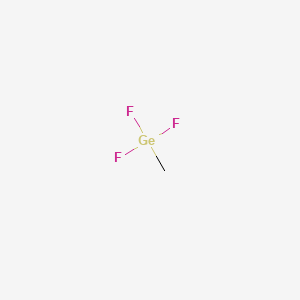
Trifluorogermane, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorogermane, methyl- is an organogermanium compound with the chemical formula CH₃GeF₃ It is a member of the trifluoromethyl group of compounds, which are known for their significant electronegativity and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluorogermane, methyl- can be synthesized through several methods. One common approach involves the reaction of methylgermanium trichloride with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of trifluorogermane, methyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluorogermane, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it back to methylgermanium compounds.
Substitution: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organolithium compounds or Grignard reagents are often employed.
Major Products Formed:
Oxidation: Germanium dioxide and fluorinated by-products.
Reduction: Methylgermanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Trifluorogermane, methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Material Science: Its unique properties make it useful in the development of advanced materials, including semiconductors and fluorinated polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of fluorinated materials.
Mécanisme D'action
The mechanism by which trifluorogermane, methyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electronegativity of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The pathways involved in its reactions often include nucleophilic and electrophilic substitution mechanisms.
Comparaison Avec Des Composés Similaires
Trifluoromethane: A simple trifluoromethyl compound with similar electronegativity but different reactivity.
Trifluoromethylsilane: Another trifluoromethyl compound with silicon instead of germanium, used in similar applications.
Trifluoromethylphosphine: A phosphorus-containing trifluoromethyl compound with distinct chemical properties.
Uniqueness: Trifluorogermane, methyl- is unique due to the presence of germanium, which imparts specific electronic and steric properties that differentiate it from other trifluoromethyl compounds. Its reactivity and applications in material science and synthetic chemistry make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
753-69-5 |
|---|---|
Formule moléculaire |
CH3F3Ge |
Poids moléculaire |
144.66 g/mol |
Nom IUPAC |
trifluoro(methyl)germane |
InChI |
InChI=1S/CH3F3Ge/c1-5(2,3)4/h1H3 |
Clé InChI |
BOUZABKOZKOJDJ-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
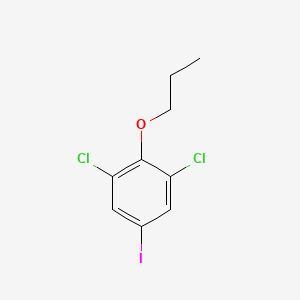
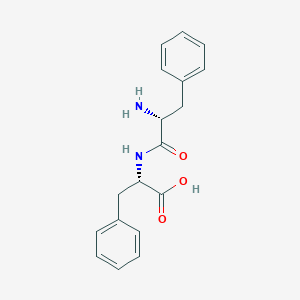

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
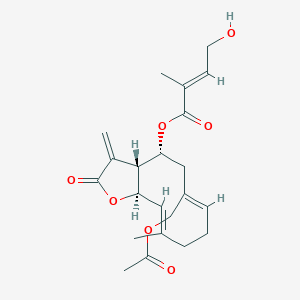
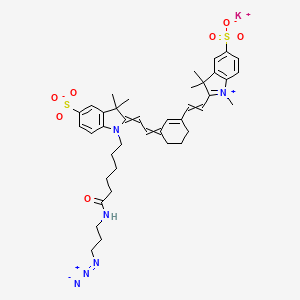
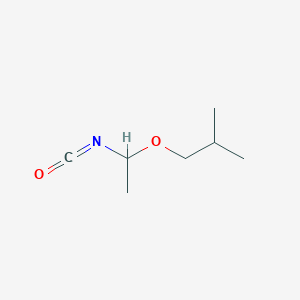
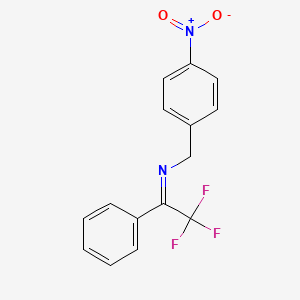
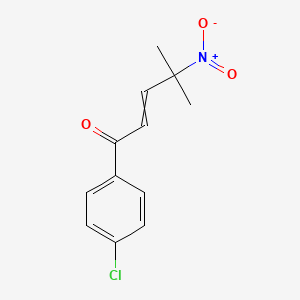
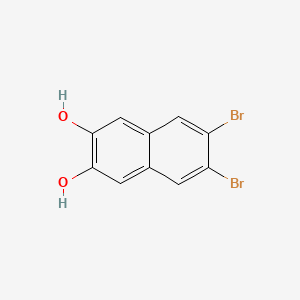
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
